molecular formula C10H8ClNO B12057836 2-chloro-1-(1H-indol-7-yl)ethanone

2-chloro-1-(1H-indol-7-yl)ethanone

Cat. No.: B12057836
M. Wt: 193.63 g/mol
InChI Key: XECUBKDUDDTVMX-UHFFFAOYSA-N
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Description

2-chloro-1-(1H-indol-7-yl)ethanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound features a chloroacetyl group attached to the indole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(1H-indol-7-yl)ethanone can be achieved through several methods. One common approach involves the reaction of indole with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(1H-indol-7-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted indole derivatives.

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2-chloro-1-(1H-indol-7-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-1-(1H-indol-7-yl)ethanone involves its interaction with various molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-(1H-indol-3-yl)ethanone
  • 2-chloro-1-(1H-indol-5-yl)ethanone
  • 2-chloro-1-(1H-indol-2-yl)ethanone

Uniqueness

2-chloro-1-(1H-indol-7-yl)ethanone is unique due to the specific positioning of the chloroacetyl group on the indole ring. This positioning influences its reactivity and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

2-chloro-1-(1H-indol-7-yl)ethanone

InChI

InChI=1S/C10H8ClNO/c11-6-9(13)8-3-1-2-7-4-5-12-10(7)8/h1-5,12H,6H2

InChI Key

XECUBKDUDDTVMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)CCl)NC=C2

Origin of Product

United States

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